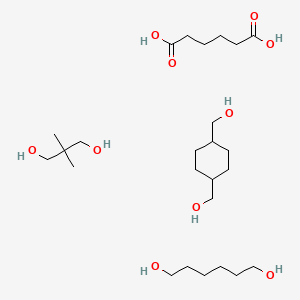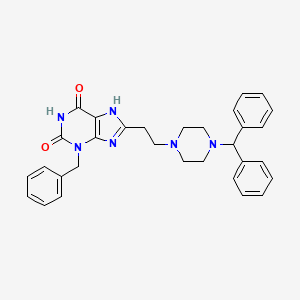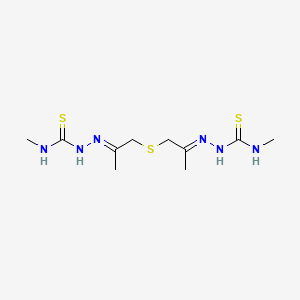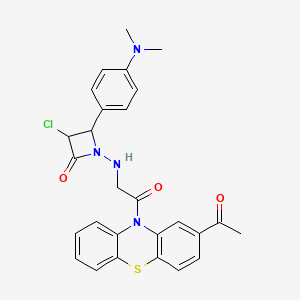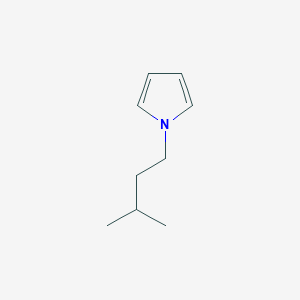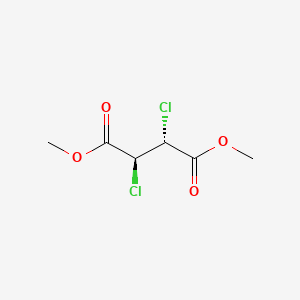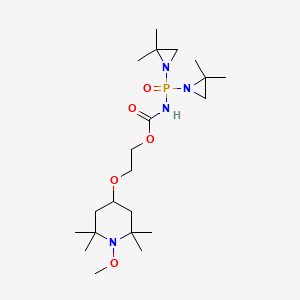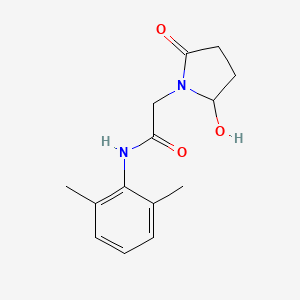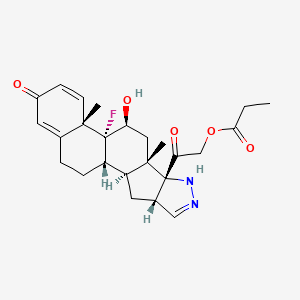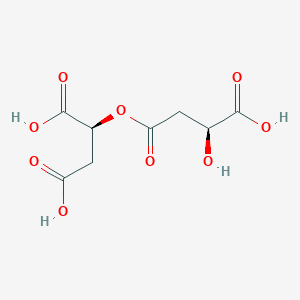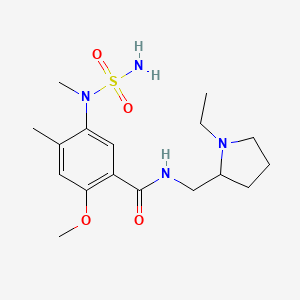
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes multiple functional groups such as chloroethyl, oxazaphosphorin, fluorenone, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the oxazaphosphorin ring: This step involves the reaction of a suitable phosphoramide with an appropriate diol under controlled conditions to form the oxazaphosphorin ring.
Introduction of the chloroethyl groups: The bis(2-chloroethyl)amino group can be introduced through nucleophilic substitution reactions using chloroethylamine derivatives.
Attachment of the fluorenone moiety: The fluorenone group can be attached via a condensation reaction with a suitable fluorenone derivative.
Final urea formation: The final step involves the formation of the urea linkage through the reaction of the intermediate with an isocyanate or a related reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloroethyl groups or the oxazaphosphorin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: It may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential biological activity.
Medicine: The compound may be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” involves its interaction with molecular targets such as DNA or proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Similar compounds include other urea derivatives with alkylating groups, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities to cyclophosphamide.
Melphalan: An alkylating agent with a bis(2-chloroethyl)amino group.
Uniqueness
The uniqueness of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorenone moiety, in particular, may influence its interactions with biological targets and its overall pharmacokinetic profile.
特性
CAS番号 |
97121-81-8 |
|---|---|
分子式 |
C21H23Cl2N4O5P |
分子量 |
513.3 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(9-oxofluoren-2-yl)urea |
InChI |
InChI=1S/C21H23Cl2N4O5P/c22-8-10-26(11-9-23)33(31)25-19(7-12-32-33)27(30)21(29)24-14-5-6-16-15-3-1-2-4-17(15)20(28)18(16)13-14/h1-6,13,19,30H,7-12H2,(H,24,29)(H,25,31) |
InChIキー |
SDNMYCYZGYELHF-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
